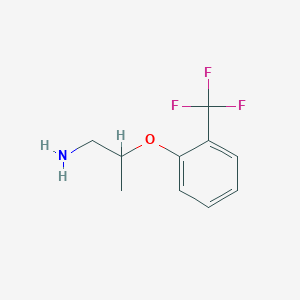
Foetoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foetoside C is a triterpene glycoside isolated from the epigeal part of the plant Thalictrum foetidum L. (Ranunculaceae). It is a complex molecule with a structure that includes oleanolic acid and multiple sugar moieties. This compound has garnered interest due to its potential biological activities and its presence in traditional medicinal plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Foetoside C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal parts of Thalictrum foetidum using solvents, followed by purification through chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability and scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Foetoside C can undergo various chemical reactions, including hydrolysis, which breaks down the glycosidic bonds to yield oleanolic acid and sugar components. It may also participate in oxidation and reduction reactions, although specific details on these reactions are limited .
Common Reagents and Conditions: The hydrolysis of this compound typically involves acidic or enzymatic conditions to cleave the glycosidic bonds. Common reagents for such reactions include hydrochloric acid or specific glycosidases .
Major Products Formed: The primary products formed from the hydrolysis of this compound are oleanolic acid and various sugars such as glucose, xylose, rhamnose, and arabinose .
Applications De Recherche Scientifique
Foetoside C has been studied for its potential antineoplastic activity, making it a candidate for cancer research. It has shown promising results in inhibiting the growth of certain cancer cells in mammalian models .
Mécanisme D'action
The exact mechanism of action of Foetoside C is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes in cancer cells. The molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Foetoside C is part of a group of triterpene glycosides found in Thalictrum species. Similar compounds include thalicoside A and cyclofoetoside B, which also exhibit biological activities .
Uniqueness: What sets this compound apart from its analogs is its specific glycosidic structure, which may contribute to its unique biological activities. The presence of multiple sugar moieties linked to oleanolic acid distinguishes it from other triterpene glycosides .
Propriétés
Numéro CAS |
94483-11-1 |
|---|---|
Formule moléculaire |
C58H94O25 |
Poids moléculaire |
1191.3 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,6bR,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O25/c1-24-34(62)45(81-48-41(69)35(63)27(60)21-74-48)44(72)50(77-24)82-46-36(64)28(61)22-75-51(46)80-33-12-13-55(6)31(54(33,4)5)11-14-57(8)32(55)10-9-25-26-19-53(2,3)15-17-58(26,18-16-56(25,57)7)52(73)83-49-43(71)40(68)38(66)30(79-49)23-76-47-42(70)39(67)37(65)29(20-59)78-47/h9,24,26-51,59-72H,10-23H2,1-8H3/t24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,55-,56+,57+,58?/m0/s1 |
Clé InChI |
BGKLFKHHSFCDKC-KPHKKTKMSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


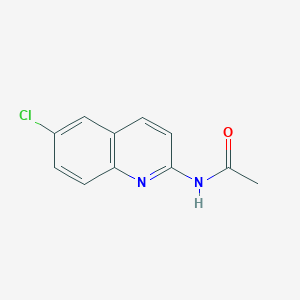
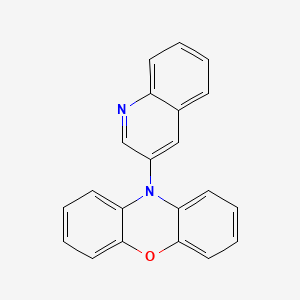
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

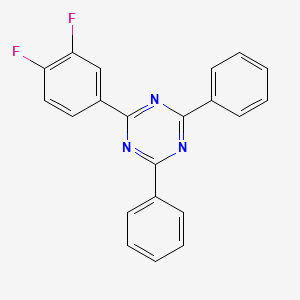
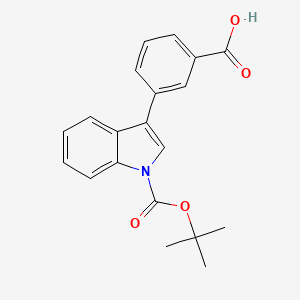
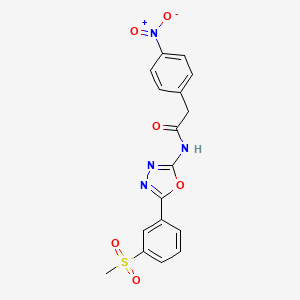
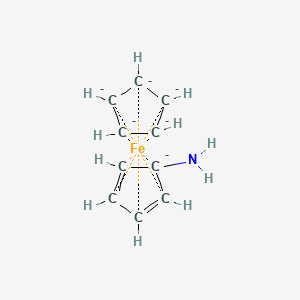
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
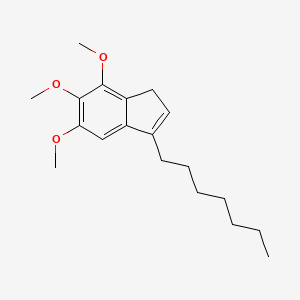
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
